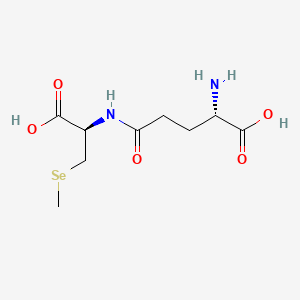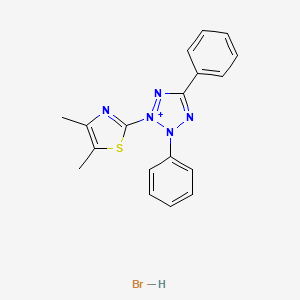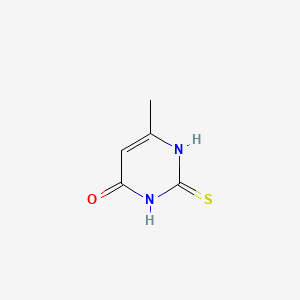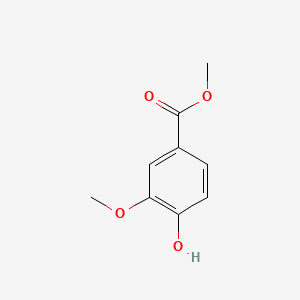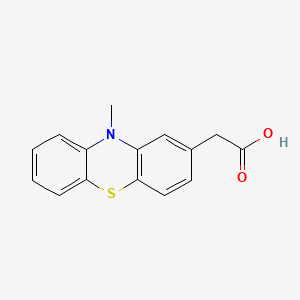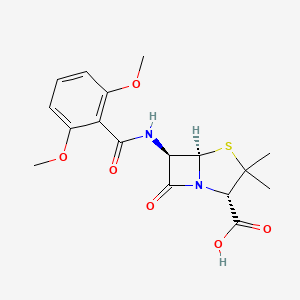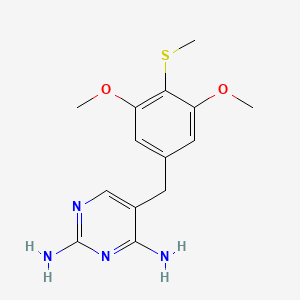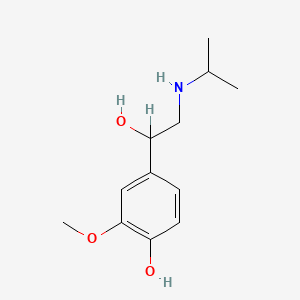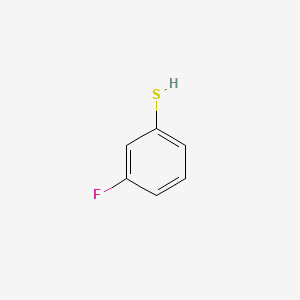
3-Fluorothiophenol
概要
説明
3-Fluorothiophenol, also known as 3-fluorobenzenethiol, is an organosulfur compound with the molecular formula C6H5FS. It is a clear, colorless liquid with a strong, disagreeable odor. This compound is characterized by the presence of a fluorine atom and a thiol group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
3-Fluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It serves as a probe in studying the interactions of thiol-containing compounds with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Safety and Hazards
作用機序
Target of Action
This compound is a derivative of thiophenol, which is known to interact with various biological targets due to its sulfur-containing phenolic group . The specific targets of 3-fluorothiophenol may vary due to the presence of the fluorine atom .
Mode of Action
As a thiophenol derivative, it may interact with its targets through the formation of disulfide bonds, given the reactivity of the thiol group . The fluorine atom could potentially influence these interactions, possibly enhancing the compound’s reactivity or specificity .
Biochemical Pathways
Given its structural similarity to thiophenol, it may be involved in similar biochemical processes, such as redox reactions and signal transduction
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . The presence of the fluorine atom may influence its metabolic stability and excretion .
Result of Action
As a derivative of thiophenol, it may exhibit similar biological activities, such as antioxidant properties and involvement in signal transduction . The fluorine atom may confer additional properties or enhance its biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other biological molecules . The fluorine atom in the molecule may enhance its stability under certain conditions .
生化学分析
Biochemical Properties
3-Fluorothiophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids .
Additionally, this compound can act as a substrate for glutathione S-transferases, which are enzymes that catalyze the conjugation of glutathione to electrophilic compounds. This interaction helps in the detoxification of reactive intermediates formed during the metabolism of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In mammalian cells, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help in mitigating oxidative damage .
Moreover, this compound can affect gene expression by modulating the activity of transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). These transcription factors play crucial roles in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates .
Additionally, this compound can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. This oxidative stress can lead to the activation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which further modulates cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products of this compound may have different biochemical properties and can influence cellular functions differently.
Long-term exposure to this compound in in vitro and in vivo studies has shown that the compound can cause cumulative oxidative damage, leading to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce mild oxidative stress and activate antioxidant defense mechanisms . At high doses, the compound can cause significant oxidative damage, leading to cellular toxicity and adverse effects .
Threshold effects have been observed in studies where a certain dosage of this compound is required to elicit a measurable biological response. Beyond this threshold, the effects of the compound become more pronounced and can lead to toxic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferases . This conjugation facilitates the excretion of this compound and its metabolites from the body.
Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters and binding proteins may facilitate the movement of this compound within cells and tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles .
準備方法
Synthetic Routes and Reaction Conditions: 3-Fluorothiophenol can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution, followed by reduction to yield this compound . Another method involves the coupling of aryl halides with sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of heteroaromatic thiols and ensures high yields .
化学反応の分析
Types of Reactions: 3-Fluorothiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or triphenylphosphine are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of this compound.
類似化合物との比較
Thiophenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluorothiophenol: Has the fluorine atom in a different position, affecting its reactivity and interaction with other molecules.
2-Fluorothiophenol: Similar to 3-fluorothiophenol but with the fluorine atom in the ortho position, leading to different steric and electronic effects
Uniqueness: this compound is unique due to the position of the fluorine atom, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and research applications.
特性
IUPAC Name |
3-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEUGINAVLMAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180261 | |
| Record name | m-Fluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-77-9 | |
| Record name | 3-Fluorothiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Fluorobenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Fluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-fluorobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



